molecular formula C14H13N3O2 B2378228 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one CAS No. 1002468-22-5

3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one

Cat. No. B2378228
CAS RN: 1002468-22-5
M. Wt: 255.277
InChI Key: XYBLAXVQXIYHML-UHFFFAOYSA-N
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Description

“3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one” is a chemical compound with the molecular formula C14H13N3O2 . It has gained attention in recent years due to its significant pharmacological and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H13N3O2 . It contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (the quinazoline) and the other of which contains a carbonyl group (the 4-one). Attached to this core is a 3,5-dimethyl-1,2-oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.277. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and avoid breathing dust when handling similar chemical compounds .

properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9-12(10(2)19-16-9)7-17-8-15-13-6-4-3-5-11(13)14(17)18/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBLAXVQXIYHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one

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